6-Methoxy-2-methyl-3-nitropyridine

physicochemical property solid-state handling procurement logistics

This trisubstituted nitropyridine provides unique SNAr regioselectivity due to its 6-methoxy/2-methyl substitution pattern, critical for constructing kinase inhibitor cores. The 3-nitro group enables amine reduction for precise pharmacophore elaboration. Standard purity ≥97% (HPLC) with full analytics. Specify CAS 5467-69-6 for R&D.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 5467-69-6
Cat. No. B1296822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methyl-3-nitropyridine
CAS5467-69-6
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3
InChIKeyGSJQJZOENXJWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methyl-3-nitropyridine (CAS 5467-69-6): Technical Baseline and Procurement Context


6-Methoxy-2-methyl-3-nitropyridine (CAS 5467-69-6, C₇H₈N₂O₃, MW 168.15) is a trisubstituted nitropyridine derivative featuring a nitro group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the pyridine ring [1]. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions [2]. As a synthetic intermediate, it is employed in medicinal chemistry programs targeting kinase inhibitors and other heterocyclic pharmacophores . The compound is commercially available with typical purities of ≥97%–98% (HPLC/GC), accompanied by analytical certificates (NMR, MS) for quality verification [3].

6-Methoxy-2-methyl-3-nitropyridine (CAS 5467-69-6): Why Generic Substitution Fails for Regioselective Synthesis


Substitution of 6-methoxy-2-methyl-3-nitropyridine with closely related analogs (e.g., 2-methyl-3-nitropyridine or 6-methoxy-3-nitropyridine) is not chemically equivalent due to the compound's specific trisubstitution pattern. The concurrent presence of electron-donating methoxy (+M effect) and methyl (+I effect) groups ortho and para to the nitro group modulates the electron density of the pyridine ring, directly affecting the regioselectivity and kinetics of SₙAr and subsequent functionalization steps [1][2]. Unlike simpler 3-nitropyridine scaffolds, the 6-methoxy-2-methyl arrangement can influence the outcome of nucleophilic substitutions at multiple positions, making this specific substitution pattern a critical requirement for achieving the desired regiochemical outcome in complex molecule construction .

6-Methoxy-2-methyl-3-nitropyridine (CAS 5467-69-6): Quantitative Differentiation Evidence vs. Closest Analogs


6-Methoxy-2-methyl-3-nitropyridine vs. 2-Methyl-3-nitropyridine: Physical Form and Handling Differentiation

6-Methoxy-2-methyl-3-nitropyridine exhibits a melting point of 104–108 °C , classifying it as a solid at ambient temperatures suitable for routine laboratory handling. In contrast, the des-methoxy analog 2-methyl-3-nitropyridine (CAS 18699-87-1) has a melting point of 28–33 °C , which results in a low-melting solid or liquid at typical ambient laboratory conditions. This difference alters handling requirements, storage protocols, and the potential need for low-temperature shipping or specialized containment during procurement and long-term inventory management.

physicochemical property solid-state handling procurement logistics

6-Methoxy-2-methyl-3-nitropyridine vs. 2,6-Dimethyl-3-nitropyridine: Physical Property Comparison for Procurement

6-Methoxy-2-methyl-3-nitropyridine has a reported melting point of 104–108 °C . The analog 2,6-dimethyl-3-nitropyridine (CAS 15513-52-7), which substitutes the 6-methoxy group with a second methyl group, exhibits a melting point range of 26–38 °C . The substantial difference in melting behavior reflects the distinct intermolecular interactions imparted by the methoxy substituent and may influence the compound's utility in solid-phase synthesis or crystallization-driven purification steps.

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6-Methoxy-2-methyl-3-nitropyridine: Electronic Substitution Pattern Differentiation from 3-Nitropyridine Scaffolds

The substitution pattern of 6-methoxy-2-methyl-3-nitropyridine combines electron-donating methoxy (+M effect) and methyl (+I effect) groups ortho and para to the nitro group, which modulates the electron density of the pyridine ring and influences its reactivity in SₙAr reactions [1]. While quantitative comparative data for this specific compound are not available in the open literature, the compound's distinct substitution pattern differentiates it from simpler 3-nitropyridine analogs lacking these substituents. This class-level inference is supported by studies on related 3-nitropyridines demonstrating that methoxy and methyl substituents affect nucleophilic substitution outcomes [2]. The specific 6-methoxy-2-methyl arrangement may be required for achieving desired regioselectivity in subsequent functionalization steps where alternative substitution patterns fail.

electronic effects nucleophilic aromatic substitution regioselectivity

6-Methoxy-2-methyl-3-nitropyridine: Distinct Scaffold for Medicinal Chemistry Building Blocks

6-Methoxy-2-methyl-3-nitropyridine serves as a versatile intermediate in medicinal chemistry for developing kinase inhibitors and antibacterial agents, with the nitro group enabling facile reduction to amines for further functionalization . While specific comparative potency or selectivity data against analogs are not publicly available, the compound's unique substitution pattern differentiates it from other nitropyridine building blocks. The presence of both methoxy and methyl substituents on the pyridine core offers a distinct vector set for constructing complex heterocyclic pharmacophores, and the compound is commercially available with analytical certification (NMR, MS) to support reproducible synthetic workflows [1].

medicinal chemistry kinase inhibitors heterocyclic synthesis

6-Methoxy-2-methyl-3-nitropyridine (CAS 5467-69-6): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

Utilize 6-methoxy-2-methyl-3-nitropyridine as a key intermediate for constructing pyridine-containing kinase inhibitor cores. The 3-nitro group can be reduced to a primary amine for subsequent amide coupling or heterocycle formation, while the 6-methoxy and 2-methyl substituents provide defined vectors for further elaboration . This specific substitution pattern may be required to achieve the desired binding conformation or metabolic stability in lead optimization campaigns [1].

Organic Synthesis: Regioselective SₙAr Reactions on Electron-Deficient Pyridines

Employ 6-methoxy-2-methyl-3-nitropyridine in nucleophilic aromatic substitution (SₙAr) reactions where the combined electron-donating effects of methoxy and methyl groups influence the regioselectivity of substitution at the 3-nitro position [2]. The compound's unique substitution pattern differentiates it from simpler 3-nitropyridines and may enable selective functionalization at specific ring positions not achievable with alternative building blocks [3].

Material Science: Precursor for Functionalized Heterocyclic Materials

Use 6-methoxy-2-methyl-3-nitropyridine as a starting material for synthesizing functionalized pyridine derivatives with potential applications in organic electronics or fluorescent probes . The methoxy and methyl substituents can modulate the electronic properties and solubility of the resulting materials, while the nitro group offers a handle for further reduction or cross-coupling transformations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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